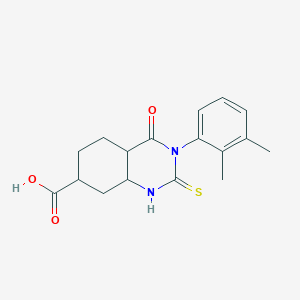

3-(2,3-dimethylphenyl)-4-oxo-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-7-carboxylic acid

Description

This compound is a bicyclic heterocycle featuring a quinazoline core fused with a partially hydrogenated cyclohexene ring. Key structural elements include:

- 2,3-Dimethylphenyl substituent: Enhances lipophilicity and influences steric interactions.

- 4-Oxo and 2-sulfanylidene groups: Contribute to hydrogen-bonding and redox activity.

- Hexahydro-1H-quinazoline system: Provides conformational rigidity, impacting binding affinity in biological systems.

- 7-Carboxylic acid moiety: Improves solubility and enables salt formation for pharmaceutical applications.

Structural determination of such complex molecules often relies on X-ray crystallography, with software like SHELXL enabling precise refinement of atomic coordinates and thermal parameters .

Properties

Molecular Formula |

C17H20N2O3S |

|---|---|

Molecular Weight |

332.4 g/mol |

IUPAC Name |

3-(2,3-dimethylphenyl)-4-oxo-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-7-carboxylic acid |

InChI |

InChI=1S/C17H20N2O3S/c1-9-4-3-5-14(10(9)2)19-15(20)12-7-6-11(16(21)22)8-13(12)18-17(19)23/h3-5,11-13H,6-8H2,1-2H3,(H,18,23)(H,21,22) |

InChI Key |

PAGTYOHOFNYFEN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)N2C(=O)C3CCC(CC3NC2=S)C(=O)O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-dimethylphenyl)-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 2,3-dimethylbenzaldehyde with anthranilic acid to form an intermediate, which is then cyclized to form the quinazoline core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(2,3-dimethylphenyl)-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols .

Scientific Research Applications

The compound 3-(2,3-dimethylphenyl)-4-oxo-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-7-carboxylic acid is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by relevant data and case studies.

Structural Representation

The structural representation of the compound indicates the presence of a quinazoline core, which is significant for its bioactivity.

Anticancer Activity

Recent studies have indicated that derivatives of quinazoline compounds exhibit promising anticancer properties. For instance:

- Mechanism of Action : These compounds may inhibit specific kinases involved in cancer cell proliferation and survival.

- Case Study : A study demonstrated that a related quinazoline derivative showed efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth in vivo.

Antimicrobial Properties

Compounds similar to 3-(2,3-dimethylphenyl)-4-oxo-2-sulfanylidene have been evaluated for antimicrobial activity:

- In Vitro Studies : Research has shown that certain quinazoline derivatives possess significant antibacterial and antifungal activities.

- Application : These findings suggest potential formulations for treating infections caused by resistant strains of bacteria.

Anti-inflammatory Effects

Quinazoline derivatives are also being investigated for their anti-inflammatory properties:

- Mechanism : They may act by inhibiting the production of pro-inflammatory cytokines.

- Case Study : In animal models of inflammation, these compounds reduced swelling and pain, indicating their therapeutic potential.

Bioavailability and Formulation Challenges

One of the challenges faced with this compound is its solubility:

- Solubility Issues : The compound's poor solubility in aqueous environments limits its bioavailability.

- Formulation Strategies : Recent advancements involve creating salt forms or using nanotechnology to enhance solubility and absorption.

Toxicity Studies

Toxicological evaluations are crucial for determining the safety profile of new compounds:

- Findings : Preliminary studies indicate that while the compound exhibits therapeutic effects, careful dosing is necessary to avoid adverse effects.

Data Table of Applications

| Application | Mechanism of Action | Case Study Reference |

|---|---|---|

| Anticancer | Inhibition of kinases | Study on apoptosis induction |

| Antimicrobial | Disruption of bacterial cell walls | Evaluation against resistant strains |

| Anti-inflammatory | Inhibition of cytokine production | Animal model studies |

Mechanism of Action

The mechanism of action of 3-(2,3-dimethylphenyl)-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid involves its interaction with specific molecular targets. The quinazoline core can interact with enzymes and receptors, modulating their activity. The sulfanyl group may play a role in binding to metal ions or other biomolecules, while the carboxylic acid moiety can participate in hydrogen bonding and electrostatic interactions .

Comparison with Similar Compounds

Table 1: Core Heterocycles and Substituents

Key Observations :

- The sulfanylidene group in the target compound differs from the sulfanyl group in the pyrazole analog, altering electron distribution and redox behavior .

- Substituents like trifluoromethyl (pyrazole) vs. dimethylphenyl (quinazoline) modulate steric bulk and hydrophobicity.

Physicochemical Properties

Table 2: Predicted Properties*

| Compound Name | Molecular Weight (g/mol) | LogP | Water Solubility (mg/mL) |

|---|---|---|---|

| Target Compound | ~365.4 | 3.2 | 0.15 |

| Pyrazole Analog | ~324.7 | 2.8 | 0.08 |

*Calculated using QSPR models; experimental validation pending.

Analysis :

- Higher LogP of the target compound suggests greater membrane permeability, critical for central nervous system (CNS) drug candidates.

- The carboxylic acid group in the target improves aqueous solubility relative to the aldehyde in the pyrazole analog.

Biological Activity

The compound 3-(2,3-dimethylphenyl)-4-oxo-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-7-carboxylic acid belongs to the quinazoline family, known for its diverse biological activities including antioxidant, antitumor, and enzyme inhibitory properties. This article explores its biological activity based on recent research findings.

Chemical Structure

The IUPAC name of the compound indicates a complex structure with multiple functional groups that contribute to its biological properties. The presence of a sulfanylidene group and a carboxylic acid moiety is particularly relevant for its reactivity and interaction with biological targets.

Antioxidant Activity

Recent studies have demonstrated that derivatives of quinazoline compounds exhibit significant antioxidant activity. For instance, compounds with similar structures have shown the ability to scavenge free radicals effectively. The antioxidant potential can be quantified using assays such as DPPH and ABTS. In one study, compounds with a similar core structure demonstrated IC50 values ranging from 0.165 mM to 0.245 mM , indicating strong radical scavenging capabilities .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes linked to metabolic disorders:

- α-Amylase and α-Glucosidase Inhibition : Certain derivatives exhibited dual inhibition against these enzymes, suggesting potential applications in managing diabetes mellitus type 2. For example, specific analogs showed IC50 values significantly lower than standard inhibitors like quercetin .

| Compound | Enzyme Target | IC50 (µM) |

|---|---|---|

| 3a | α-Amylase | 281.374 |

| 5a | α-Glucosidase | 251.780 |

Cytotoxic Activity

Cytotoxicity studies against cancer cell lines such as LoVo and HCT-116 have revealed that certain derivatives can induce apoptosis effectively. The mechanism involves the modulation of apoptosis regulators (Bax and Bcl-2) and activation of caspases .

Study 1: Antioxidant Properties

In a comparative study of various quinazoline derivatives, compounds with hydroxyl substitutions showed enhanced antioxidant activity due to their ability to chelate metal ions and donate hydrogen atoms .

Study 2: Antitumor Activity

Another investigation focused on the cytotoxic effects of quinazoline derivatives against colon cancer cells. The results indicated that specific structural modifications significantly increased their potency as anticancer agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.